2-Amino-3-(2-methoxyethoxy)propanamide

Description

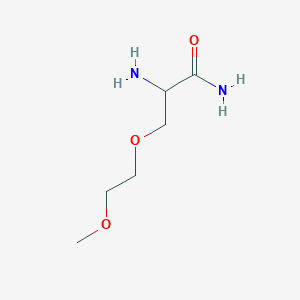

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O3 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-3-(2-methoxyethoxy)propanamide |

InChI |

InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

InChI Key |

CJAIEMVUBWAJBD-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis of 2 Amino 3 2 Methoxyethoxy Propanamide

Retrosynthetic Analysis and Key Precursors for 2-Amino-3-(2-methoxyethoxy)propanamide

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the amide, ether, and carbon-nitrogen bonds, suggesting a convergent synthetic strategy.

The most logical primary disconnection is at the amide bond, yielding 2-amino-3-(2-methoxyethoxy)propanoic acid and ammonia (B1221849). This simplifies the target to a substituted amino acid. Further disconnection of the ether linkage in the amino acid precursor points to serine or a derivative and 2-methoxyethanol (B45455) as key starting materials. An alternative disconnection of the C-N bond of the amino group could lead to a corresponding α-halo or α-hydroxy ester, which could then be aminated.

Key Precursors Identified through Retrosynthetic Analysis:

Serine (or its ester derivatives like serine methyl ester)

2-Methoxyethanol

3-Chloro-2-aminopropanamide or related electrophilic precursors

Ammonia

A plausible forward synthesis based on this analysis would involve the protection of the amino and carboxyl groups of serine, followed by etherification of the hydroxyl group with 2-methoxyethanol. Subsequent deprotection and amidation of the carboxylic acid would yield the final product.

Stereoselective Synthesis Approaches to this compound

Achieving a specific stereoisomer of this compound is crucial for its potential applications. Stereoselective synthesis can be approached in several ways, primarily by starting with a chiral precursor or by employing a chiral catalyst in a key step.

A common strategy is to start from a commercially available chiral pool amino acid, such as L-serine or D-serine. This approach ensures that the stereochemistry at the α-carbon is pre-determined. The synthesis would proceed through the protection of the amino and carboxyl groups, followed by the etherification of the side-chain hydroxyl group. The final amidation step is unlikely to affect the chiral center.

For instance, the synthesis of the (S)-enantiomer would start with L-serine. The amino group can be protected with a Boc (tert-butoxycarbonyl) group and the carboxylic acid can be esterified. The resulting protected serine ester can then undergo a Williamson ether synthesis with a 2-methoxyethyl halide or tosylate in the presence of a base like sodium hydride. Finally, deprotection of the protecting groups and amidation of the carboxyl group would yield (S)-2-Amino-3-(2-methoxyethoxy)propanamide.

Alternatively, asymmetric synthesis methods could be employed, such as the use of chiral auxiliaries or asymmetric catalysis for the introduction of the amino group. However, for this particular target molecule, the use of a chiral starting material like serine is generally more efficient.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. The key steps to optimize are the etherification and the final amidation.

For the Williamson ether synthesis, a crucial step, the choice of base, solvent, and temperature can significantly impact the yield. Strong bases like sodium hydride are often used to deprotonate the hydroxyl group of the serine derivative. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The final amidation of the carboxylic acid can be achieved through various coupling reagents. The selection of the coupling agent and reaction conditions is vital to avoid side reactions and ensure a high yield. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization.

Below is an interactive data table illustrating the hypothetical optimization of the amidation step.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DCC | Dichloromethane | 0 to 25 | 12 | 75 |

| 2 | EDC/HOBt | DMF | 0 to 25 | 10 | 85 |

| 3 | HATU | DMF | 25 | 6 | 92 |

| 4 | T3P | Ethyl Acetate | 25 | 8 | 88 |

This data is illustrative and represents typical outcomes for such optimization studies.

Emerging Synthetic Strategies for Related Propanamide Derivatives

Recent advances in organic synthesis offer new strategies that could be applied to the synthesis of this compound and its analogs. These emerging methods often focus on improving efficiency, reducing step counts, and enhancing functional group tolerance.

One such area is the development of novel C-H activation/functionalization reactions. While not directly applicable to the proposed retrosynthesis from serine, these methods could enable the synthesis of novel propanamide derivatives by directly functionalizing a simpler precursor.

Furthermore, enzymatic and chemoenzymatic approaches are gaining traction for the synthesis of chiral molecules. For instance, lipases could be used for the stereoselective acylation or deacylation of intermediates, while transaminases could be employed for the asymmetric introduction of the amino group.

Flow chemistry is another emerging technology that can offer significant advantages in terms of reaction control, safety, and scalability. The synthesis of this compound could potentially be adapted to a continuous flow process, allowing for better control over reaction parameters and potentially higher yields.

Molecular Level Characterization and Conformational Analysis of 2 Amino 3 2 Methoxyethoxy Propanamide

Spectroscopic Investigations of Intramolecular Interactions in 2-Amino-3-(2-methoxyethoxy)propanamide

The flexible nature of this compound allows for the formation of various intramolecular hydrogen bonds, which significantly influence its conformational preferences. The primary amino group (-NH2), the amide (-CONH2), and the ether oxygen atoms in the methoxyethoxy side chain can all participate in these non-covalent interactions.

Infrared (IR) spectroscopy is a powerful tool to probe these hydrogen bonds. In a non-polar solvent, it is expected that intramolecular hydrogen bonds would lead to a red shift of the N-H and O-H stretching frequencies. For instance, a hydrogen bond between the amino group (donor) and the ether oxygen (acceptor) would weaken the N-H bond, resulting in a lower vibrational frequency compared to a "free" N-H group. Similarly, the amide N-H can interact with the ether oxygen. The presence of multiple absorption bands in the N-H stretching region of the IR spectrum would suggest the coexistence of different conformers with varying hydrogen-bonding patterns. pnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights into intramolecular interactions. The chemical shifts of the protons involved in hydrogen bonds are typically deshielded and appear at a higher frequency (downfield) in the 1H NMR spectrum. pnas.org The magnitude of this downfield shift can correlate with the strength of the hydrogen bond. Furthermore, temperature-dependent NMR studies can be employed to distinguish between intramolecular and intermolecular hydrogen bonds, as the chemical shifts of protons involved in intramolecular bonds are generally less sensitive to temperature changes.

Table 1: Representative Spectroscopic Data for Amide and Amino Groups Involved in Hydrogen Bonding

| Spectroscopic Technique | Parameter | Typical Value (Free) | Typical Value (H-bonded) |

| FTIR Spectroscopy | Amide N-H Stretch | 3400-3500 cm⁻¹ | 3200-3400 cm⁻¹ |

| Amide I Band (C=O Stretch) | ~1680-1700 cm⁻¹ | ~1650-1680 cm⁻¹ | |

| Amino N-H Stretch | 3300-3400 cm⁻¹ | 3100-3300 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amide N-H Chemical Shift | 5-7 ppm | 7-9 ppm |

| Amino N-H Chemical Shift | 1-3 ppm | 3-5 ppm |

Note: These are generalized values and can vary depending on the specific molecular environment and solvent.

Conformational Analysis via Advanced Spectroscopic Techniques

The acyclic nature of this compound, with several rotatable single bonds, gives rise to a multitude of possible conformations. Advanced spectroscopic techniques, particularly multidimensional NMR, are instrumental in characterizing this conformational landscape.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-bond and through-space connectivities between protons, respectively. NOESY is particularly powerful for conformational analysis as the intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By measuring a set of NOEs, it is possible to derive distance restraints that can be used to build a three-dimensional model of the predominant conformation(s) in solution.

The key dihedral angles that define the conformation of this compound are around the Cα-Cβ bond, the Cβ-O bond, and the bonds within the methoxyethoxy side chain. The populations of different rotamers around these bonds can be estimated from the coupling constants (J-values) between vicinal protons, as described by the Karplus equation. For flexible molecules, the observed J-value is a population-weighted average of the J-values for each conformer.

Table 2: Key Dihedral Angles and Expected Conformational Preferences

| Dihedral Angle | Description | Expected Stable Conformations |

| Cα - Cβ | Rotation around the central carbon-carbon bond | Staggered conformations (gauche and anti) are favored over eclipsed. |

| Cβ - O | Rotation around the carbon-ether oxygen bond | Influenced by potential hydrogen bonding and steric effects. |

| O - CH₂ - CH₂ - O | Rotation within the methoxyethoxy side chain | Gauche and anti conformations are possible, with a preference often observed for the gauche arrangement in similar polyether chains. |

Computational modeling, using methods like Density Functional Theory (DFT), can complement experimental data by providing the relative energies of different conformers and predicting spectroscopic parameters for comparison with experimental results.

Crystallographic Studies and Solid-State Architecture of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation.

In the solid state, the packing of molecules is governed by intermolecular interactions, primarily hydrogen bonding. It is highly probable that the amino and amide groups of this compound would be involved in an extensive network of intermolecular hydrogen bonds. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice. Common hydrogen-bonding motifs in amides include the formation of dimers through N-H···O=C interactions or extended chains and sheets. nih.gov The flexible methoxyethoxy side chain may also participate in weaker C-H···O interactions, further influencing the crystal packing.

Due to the lack of a published crystal structure for this compound, we can anticipate its crystallographic parameters based on similar acyclic amino amides.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group for a racemate |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - dependent on packing |

| Key Hydrogen Bonds | N-H···O (amide-amide), N-H···O (amino-amide), N-H···O (amino/amide-ether) |

The conformation adopted in the solid state may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the solid-state structure provides a valuable starting point for conformational analysis in other phases.

Chiroptical Properties and Stereochemical Elucidation of this compound

This compound possesses a chiral center at the α-carbon, and therefore, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for confirming the absolute configuration of the chiral center and studying conformational changes that affect the molecule's chirality.

A CD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to the spatial arrangement of chromophores and other functional groups around the chiral center. mtoz-biolabs.com The amide carbonyl group is a primary chromophore in this molecule, and its electronic transitions will give rise to characteristic CD signals.

The conformation of the flexible side chain can also significantly impact the CD spectrum. Different conformers can have different CD spectra, and the observed spectrum is a population-weighted average. Therefore, changes in solvent or temperature that alter the conformational equilibrium can lead to changes in the CD spectrum, providing further insights into the molecule's dynamic behavior.

Theoretical calculations of CD spectra using time-dependent density functional theory (TD-DFT) can be a powerful tool for assigning the absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the correct stereochemistry can be determined. youtube.com

Table 4: Representative Circular Dichroism Data for a Chiral Amino Amide

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| ~220-240 | Positive or Negative | n → π* of the amide carbonyl |

| ~190-210 | Positive or Negative | π → π* of the amide carbonyl |

Note: The sign and exact wavelength of the Cotton effects are specific to the molecule's absolute configuration and predominant conformation.

Theoretical and Computational Chemistry Studies of 2 Amino 3 2 Methoxyethoxy Propanamide

Quantum Chemical Calculations on 2-Amino-3-(2-methoxyethoxy)propanamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to model these characteristics with high accuracy. nih.govresearchgate.netmdpi.com

Calculations on this compound would typically begin with geometry optimization to find the molecule's most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be determined. A key aspect is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.orgyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Another important output is the molecular electrostatic potential (ESP) map. The ESP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups and the nitrogen of the primary amine, indicating these are sites for potential hydrogen bond acceptance or interaction with positive charges. researchgate.net Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential, marking them as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis can further quantify these electronic features by calculating atomic charges and analyzing orbital interactions. nih.gov This analysis would reveal the extent of electron delocalization, such as the n → π* interaction between a lone pair on an adjacent atom and the antibonding orbital of the carbonyl group, which contributes to the stability of the amide bond. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations This table presents hypothetical data based on typical results from quantum chemical calculations (e.g., DFT/B3LYP) on analogous amino acid amides and ether-containing compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability; a larger gap implies greater stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| ESP Minimum (on Carbonyl Oxygen) | -55 kcal/mol | Represents a highly electron-rich region, a likely site for hydrogen bonding or electrophilic attack. researchgate.net |

| ESP Maximum (on Amine Hydrogens) | +40 kcal/mol | Represents a highly electron-poor region, a likely site for hydrogen bond donation. |

Molecular Dynamics Simulations of this compound in Solvents

While quantum calculations describe a molecule in a static state, molecular dynamics (MD) simulations provide a view of its behavior over time, particularly its interactions with a solvent environment. nih.govnih.gov For a polar and flexible molecule like this compound, MD simulations in an aqueous solution are crucial for understanding its solvation properties and dynamic behavior. nih.gov

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the forces between all atoms are calculated using a classical force field. Newton's equations of motion are then integrated over time to trace the trajectory of each atom. ulisboa.pt This allows for the analysis of both structural and dynamic properties of the solvated system.

A key analysis involves the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. researchgate.net For this compound in water, RDFs would be calculated for the amine, amide, and ether groups. The results would reveal structured layers of water molecules, known as solvation shells, around these polar groups. nih.gov

Hydrogen bond analysis is another critical component. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute's donor (N-H) and acceptor (C=O, ether oxygen) sites and the surrounding water molecules. nih.govresearchgate.net It is expected that the primary amine and amide groups would form strong and persistent hydrogen bonds with water, significantly influencing the molecule's solubility and orientation at interfaces. The ether oxygen, being a weaker hydrogen bond acceptor, would likely show more transient interactions.

Table 2: Simulated Solvation Properties of this compound in Water This table contains representative data that would be expected from an MD simulation of the target compound in a TIP3P water model.

| Property | Functional Group | Predicted Finding | Implication |

|---|---|---|---|

| First Solvation Shell Peak (RDF) | Carbonyl Oxygen | ~2.8 Å | Indicates a well-defined layer of water molecules hydrogen-bonded to the C=O group. |

| First Solvation Shell Peak (RDF) | Amine Nitrogen | ~3.0 Å | Shows structured water around the primary amine. |

| Average H-Bonds (Solute-Water) | Amide (as acceptor) | 1.5 - 2.0 | The carbonyl oxygen is a strong hydrogen bond acceptor. |

| Average H-Bonds (Solute-Water) | Amine (as donor) | 1.8 - 2.2 | The -NH2 group actively donates hydrogen bonds to water. |

| Average H-Bonds (Solute-Water) | Ether Oxygen | 0.5 - 1.0 | The ether group participates in weaker, more transient hydrogen bonding. nih.gov |

| Solvent Accessible Surface Area (SASA) | Entire Molecule | ~250 Ų | Quantifies the exposure of the molecule to the solvent, impacting hydrophobic effects. |

Prediction of Conformational Preferences and Energy Landscapes for this compound

The flexibility of this compound, arising from several rotatable single bonds, means it can adopt a multitude of conformations. Understanding which conformations are energetically favorable is key to predicting its biological activity and physical properties. Computational methods can map the potential energy surface (PES) of the molecule as a function of its dihedral angles. youtube.comlibretexts.orgresearchgate.net

The conformational landscape is primarily defined by the rotation around key single bonds. For this molecule, important dihedral angles would include those along the Cα-Cβ bond and the bonds within the methoxyethoxy side chain. By systematically rotating these bonds and calculating the corresponding energy using quantum mechanics or a high-quality force field, a potential energy map can be constructed. fccc.edu

The results of such an analysis are often visualized as a Ramachandran-like plot, where the energy is plotted as a function of two key dihedral angles. These plots reveal distinct low-energy basins, which correspond to the most stable and likely conformations of the molecule. fccc.edu For a flexible side chain like the one present in this compound, gauche and anti (trans) conformations are typically observed, with steric hindrance causing high-energy barriers between them. fccc.edu The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dominant shapes the molecule adopts in solution. Studies on amino acid side-chain flexibility show that longer, polar side chains tend to be more flexible and can adopt a wider range of conformations. nih.govpsu.eduresearchgate.net

Table 3: Predicted Low-Energy Conformers for Key Dihedral Angles This table presents hypothetical relative energies for staggered conformations around the Cα-Cβ bond, a common feature in conformational analysis of amino acid analogues.

| Dihedral Angle (N-Cα-Cβ-O) | Conformation Name | Relative Energy (kcal/mol) | Predicted Population at 298 K | Description |

|---|---|---|---|---|

| ~60° | gauche (+) | 0.5 | ~25% | A stable conformation with some steric interaction. fccc.edu |

| ~180° | anti (trans) | 0.0 | ~55% | The most stable conformer, minimizing steric clash between bulky groups. fccc.edu |

| ~-60° (or 300°) | gauche (-) | 0.6 | ~20% | Another stable staggered conformation. fccc.edu |

Structure-Based Design Principles for this compound Analogues

Structure-based design uses the three-dimensional structure of a molecule to guide the synthesis of new analogues with improved properties. nih.govnih.govrsc.org Computational chemistry is central to this process, allowing for the in silico evaluation of many potential modifications before undertaking synthetic efforts. The principles of structure-activity relationships (SAR) are key to this process. drugdesign.org

For this compound, computational analogue design would focus on modifying its core functional groups to modulate properties like binding affinity to a target, solubility, or metabolic stability. For instance, the primary amide is a key interaction group, capable of acting as both a hydrogen bond donor and acceptor. drugdesign.orgacs.org Computational models could explore replacing it with bioisosteres—different functional groups with similar steric and electronic properties—to probe the importance of its hydrogen bonding capabilities. nih.gov

Modifications to the methoxyethoxy side chain could be explored to alter the molecule's polarity and flexibility. For example, extending or branching the chain could enhance hydrophobic interactions or introduce new hydrogen bonding sites. Docking simulations could then be used to predict how these new analogues might bind to a hypothetical receptor pocket, providing estimates of binding affinity and identifying key interactions. nih.gov The goal of such studies is to build a predictive SAR model that links specific structural changes to changes in a desired property. nih.govacs.org

Table 4: In Silico Design Strategies for Analogues This table outlines hypothetical design strategies and the computational methods used to evaluate them, based on common practices in medicinal chemistry.

| Modification Strategy | Example Analogue | Rationale | Computational Evaluation Method |

|---|---|---|---|

| Amide Bioisostere Replacement | Replace -CONH2 with a tetrazole ring | To enhance metabolic stability while retaining hydrogen bonding capacity. | Quantum mechanics for electronic similarity; Docking to predict binding. |

| Side Chain Extension | Add an additional ethoxy group | To increase polarity and explore larger binding pockets. | Conformational analysis to assess flexibility; MD simulations for solvation properties. |

| Alter H-Bonding Potential | Replace ether oxygen with a sulfur (thioether) | To reduce hydrogen bond acceptor strength and increase lipophilicity. | ESP mapping to compare electronic profiles; Free energy perturbation to predict solubility changes. |

| Introduce Rigidity | Incorporate a cyclic ether (e.g., tetrahydrofuran) in the side chain | To reduce conformational flexibility and potentially increase binding affinity by lowering the entropic penalty. | Conformational search to confirm reduced flexibility; Docking to evaluate fit in a target site. |

Investigation of Molecular Interactions and Binding Mechanisms of 2 Amino 3 2 Methoxyethoxy Propanamide

Advanced Analytical Methodologies for 2 Amino 3 2 Methoxyethoxy Propanamide in Complex Matrices

Development of High-Resolution Chromatographic Methods for 2-Amino-3-(2-methoxyethoxy)propanamide Analysis

The analysis of this compound, a highly polar and water-soluble compound, necessitates chromatographic techniques that can provide adequate retention and sharp peak shapes, which are often challenging to achieve with traditional reversed-phase (RP) high-performance liquid chromatography (HPLC).

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. This combination facilitates the retention of polar analytes such as this compound. Method development would involve optimizing the mobile phase composition (acetonitrile/water ratio and buffer pH) and selecting an appropriate HILIC stationary phase (e.g., bare silica, amide, or zwitterionic) to achieve optimal separation from matrix components.

Reversed-Phase Chromatography with Derivatization: To overcome the poor retention in standard RP-HPLC, pre-column derivatization can be employed. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethylchloroformate (FMOC-Cl) react with the primary amine of the target compound. nih.govcreative-proteomics.comwaters.com This reaction attaches a large, hydrophobic moiety, significantly enhancing retention on C18 columns and often improving detection sensitivity. tandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems, with columns packed with sub-2 µm particles, offers significant advantages. These systems provide higher resolution, increased sensitivity, and much faster analysis times compared to conventional HPLC, making them ideal for high-throughput analysis of this compound in large sample sets.

| Chromatographic Method | Stationary Phase | Mobile Phase Concept | Key Advantages for this Analyte | Potential Challenges |

|---|---|---|---|---|

| HILIC-UHPLC | Amide, Zwitterionic, or Silica | High Organic (e.g., >80% Acetonitrile) with Aqueous Buffer | Good retention of the polar native compound; high sensitivity with MS. | Matrix effects; sensitivity to mobile phase water content. |

| RP-UHPLC (with Derivatization) | C18 or C8 | Aqueous buffer with organic gradient (Methanol or Acetonitrile) | Excellent retention and peak shape; robust and widely used. | Additional sample preparation step; potential for derivative instability. |

| Ion-Pair RP-HPLC | C18 | Aqueous/Organic mobile phase with an ion-pairing reagent (e.g., TFA, HFBA) | Improved retention without derivatization. | MS incompatibility ("ion suppression"); long column equilibration times. |

Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the sensitive detection and structural elucidation of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide high-resolution and accurate mass (HRAM) data. This capability is crucial for determining the elemental composition of the parent compound and its metabolites, allowing for confident identification in complex matrices. For trace analysis, selected ion monitoring (SIM) on an HRMS instrument can provide exceptional sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS): Tandem MS is indispensable for structural confirmation and metabolite identification. By selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Key fragmentation pathways would likely include the neutral loss of ammonia (B1221849) (NH₃), the loss of the amide group (CONH₂), and cleavage at the ether linkages of the side chain. These specific fragments serve as a structural fingerprint. For identifying metabolites, techniques like precursor ion scanning and neutral loss scanning on triple quadrupole instruments can screen for molecules that share a common structural core or lose a specific functional group.

Metabolite Identification Workflow: An untargeted metabolomics workflow using LC-HRMS can be employed to identify potential biotransformation products. researchgate.net This involves comparing samples from a control group versus a group exposed to the compound. Features unique to the exposed group are then subjected to MS/MS analysis. Putative metabolites could arise from reactions such as hydrolysis of the amide to a carboxylic acid, O-demethylation, or hydroxylation of the alkyl chain. The fragmentation patterns of these potential metabolites would be compared to the parent compound to elucidate the site of modification.

| Precursor Ion (M+H)⁺ m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance in Identification |

|---|---|---|---|

| 177.1183 | 160.0921 | NH₃ | Confirms presence of primary amine. |

| 177.1183 | 133.0757 | CONH₂ | Confirms presence of primary amide. |

| 177.1183 | 118.0863 | CH₃OCH₂CH₂OH | Indicates cleavage of the ether side chain. |

| 177.1183 | 88.0393 | CH₃OCH₂CH₂OCH₂ | Represents the core amino acid backbone after side-chain loss. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Purity Assessment Beyond Basic Identification

While MS provides excellent sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure determination, purity analysis, and studying conformational dynamics in solution.

Quantitative NMR (qNMR): For purity assessment, qNMR is a primary analytical method that can determine the purity of a this compound sample without the need for a specific reference standard of the compound itself. nih.gov This is achieved by accurately weighing the sample and an internal standard of known purity (e.g., maleic acid) into an NMR tube. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, the absolute purity can be calculated with high precision. nih.gov

Advanced 2D NMR for Structural Elucidation: Beyond simple 1D ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are essential for confirming the precise molecular structure and distinguishing it from potential isomers.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom in the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the propanamide backbone and the methoxyethoxy side chain.

Structural Dynamics with NOESY/ROESY: The flexible methoxyethoxy side chain can adopt various conformations in solution. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can detect through-space interactions between protons that are close to each other (<5 Å). mdpi.com Observing NOEs between protons on the side chain and the propanamide backbone can provide valuable insights into the preferred solution-state conformation and dynamic behavior of the molecule.

| NMR Experiment | Information Obtained | Application for this compound |

|---|---|---|

| ¹H qNMR | Absolute purity and quantification. | Purity assessment against a certified internal standard. |

| COSY | ¹H-¹H spin coupling networks. | Confirming the -CH₂-CH- connectivity in the propanamide backbone. |

| HSQC/HMBC | ¹H-¹³C one-bond and long-range correlations. | Unambiguous assignment of all H and C atoms; confirms attachment of the side chain. |

| NOESY/ROESY | Through-space ¹H-¹H proximity. | Investigating conformational preferences and folding of the methoxyethoxy side chain. |

Emerging Bioanalytical Techniques for this compound Quantification in Research Models

While LC-MS remains the gold standard, emerging techniques offer alternative or complementary approaches for the quantification of polar metabolites like this compound, especially in complex biological matrices or when sample volume is limited.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio. journalofappliedbioanalysis.com For a compound like this compound, which is protonated at low pH, CE offers an orthogonal separation mechanism to HPLC. nih.govrsc.org This can be particularly advantageous for resolving the analyte from co-eluting, isobaric interferences present in complex samples like cell lysates or plasma. Modern sheathless CE-MS interfaces have improved sensitivity and robustness, making it a viable technique for quantitative metabolomics. youtube.com

Novel Derivatization Reagents for Enhanced Sensitivity: The development of new derivatization agents specifically designed for LC-MS analysis aims to improve ionization efficiency and detection limits. Reagents that introduce a permanently charged group, such as p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS), can significantly enhance the ESI-MS signal in positive ion mode, pushing quantification limits into the femtomole range. nih.govresearchgate.net Applying such reagents could enable the quantification of this compound in extremely low-volume samples, such as those from microdialysis or single-cell studies.

Acoustic Droplet Ejection Mass Spectrometry (ADE-MS): For high-throughput screening applications, ADE-MS platforms can analyze samples directly from microplates at rates of seconds per sample. This technology uses sound waves to eject nanoliter-sized droplets into the mass spectrometer, bypassing the need for chromatographic separation. While it lacks the isomer-resolving power of LC-MS, it could be used for rapid, semi-quantitative screening of large numbers of samples to identify those containing the target analyte for further, more detailed analysis.

| Technique | Principle of Separation/Analysis | Key Advantage for this Analyte | Primary Application |

|---|---|---|---|

| Capillary Electrophoresis-MS (CE-MS) | Separation by charge-to-size ratio. | Orthogonal selectivity to LC; excellent for polar/charged analytes. | Analysis in complex matrices where LC resolution is insufficient. |

| Advanced Derivatization + LC-MS | Chemical modification to add a highly ionizable tag. | Dramatically increased MS sensitivity. | Quantification in volume-limited samples (e.g., neuroscience, preclinical models). |

| Acoustic Droplet Ejection-MS (ADE-MS) | Direct, high-speed sampling without chromatography. | Extremely high throughput. | Rapid screening of compound libraries or large-scale biological sample cohorts. |

Future Research Directions and Translational Perspectives for 2 Amino 3 2 Methoxyethoxy Propanamide

Exploration of 2-Amino-3-(2-methoxyethoxy)propanamide as a Chemical Probe in Biochemical Pathways

The structure of this compound makes it a candidate for development into a chemical probe for studying biochemical pathways. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to characterize the functional state of enzymes and other proteins in complex biological systems. nih.gov Chemical probes are typically composed of a reactive group that covalently binds to a target, a reporter tag for detection, and a linker. nih.gov

The primary amine of this compound could serve as a reactive handle for attaching moieties that can target specific amino acid residues within proteins. nih.gov For instance, it could be functionalized to target activated esters or other electrophilic groups to probe for nucleophilic residues like lysine. nih.gov Furthermore, the amide bond within the propanamide structure, while generally stable, could be engineered to be recognized and potentially cleaved by specific proteases, offering a mechanism for conditional activation of a probe. nih.gov

Future research could focus on modifying this compound to incorporate reporter groups such as fluorophores or biotin. The methoxyethoxy side chain could influence the probe's solubility and cell permeability, potentially enhancing its utility in cellular assays.

Potential as a Building Block in Complex Molecular Architectures

In medicinal chemistry and materials science, there is a constant search for novel building blocks to construct complex molecules with desired properties. thieme.denih.govnih.gov Functionalized amino acids and their derivatives are particularly valuable due to their inherent chirality and the presence of multiple reactive sites. nih.govnih.gov this compound could serve as a versatile building block in several synthetic applications.

The primary amine and the amide group offer orthogonal reactivity for stepwise elaboration into larger structures, such as peptidomimetics or other polymers. The methoxyethoxy group, a short polyethylene (B3416737) glycol (PEG) chain, can impart favorable physicochemical properties. The methoxy (B1213986) group is prevalent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.govresearchgate.net The ethoxy portion can enhance aqueous solubility and might be used to modulate pharmacokinetic properties of a larger molecule it is incorporated into.

Future synthetic endeavors could involve using this compound in solid-phase peptide synthesis or in the construction of novel polymers where the methoxyethoxy side chains could influence the material's bulk properties, such as thermal stability or solubility. rsc.org

Emerging Methodologies for Investigating this compound-Related Processes

The study of molecules containing ethoxy chains, like the methoxyethoxy group in this compound, can benefit from advanced analytical techniques.

Advanced Mass Spectrometry (MS): The analysis of polyethylene glycol (PEG) and related ethoxylated compounds by mass spectrometry has seen significant advancements. Techniques like electrospray ionization (ESI) coupled with ion-mobility time-of-flight mass spectrometry can provide detailed information on the molecular weight and structure of such molecules. pharmtech.com Future studies on this compound and its derivatives could employ these methods to characterize reaction products and study their interactions with biological macromolecules. nih.govacs.orgresearchgate.net Tandem MS (MS/MS) would be crucial for elucidating the fragmentation patterns, which can help in structural confirmation. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: HPLC-NMR is a powerful tool for analyzing mixtures of ethoxylated compounds. nih.govresearchgate.net This technique could be applied to monitor the synthesis of derivatives of this compound in real-time or to study its binding to target proteins. Two-dimensional NMR techniques could provide detailed conformational information of the molecule in solution.

The table below summarizes potential analytical methodologies for future studies.

| Analytical Technique | Potential Application for this compound | Key Information Obtainable |

| Mass Spectrometry | Characterization of synthetic derivatives and metabolites. | Molecular weight, elemental composition, structural fragments. |

| HPLC-NMR | Analysis of reaction mixtures and purification processes. | Structure of isomers and impurities, conformational analysis. |

| X-ray Crystallography | Determination of the three-dimensional structure. | Solid-state conformation, intermolecular interactions. |

Interdisciplinary Research Opportunities for this compound Studies

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: Synthetic chemists could design and create libraries of derivatives based on this scaffold, which could then be screened by chemical biologists for activity against various biological targets. nih.gov For example, incorporating this building block into peptides could lead to novel therapeutics with enhanced properties. clarku.edu

Materials Science and Polymer Chemistry: Polymer chemists could utilize this compound as a monomer or a functionalizing agent to create new polymers with tailored properties, such as biocompatible hydrogels for drug delivery or regenerative medicine. nih.govbezwadabiomedical.com The methoxyethoxy side chains could be exploited to control the self-assembly of these materials.

Analytical Chemistry and Biochemistry: The development of new analytical methods to detect and quantify this molecule and its metabolites in biological systems would be a collaborative effort between analytical chemists and biochemists. mdpi.com This would be essential for any future pharmacological studies.

The potential research directions for this compound are summarized in the table below.

| Research Area | Focus of Investigation | Potential Outcome |

| Chemical Biology | Development of chemical probes. | Tools to study enzyme function and biochemical pathways. |

| Synthetic Chemistry | Use as a building block for complex molecules. | Novel peptidomimetics, polymers, and other functional materials. |

| Analytical Chemistry | Application of advanced analytical techniques. | Detailed structural and interaction characterization. |

| Interdisciplinary Fields | Collaborative efforts in drug discovery and materials science. | New therapeutic agents and advanced materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2-methoxyethoxy)propanamide, and how do reaction conditions influence product purity?

- Methodology : The synthesis of structurally similar amides (e.g., 2-Amino-2-methyl-3-phenylpropanamide) involves nucleophilic substitution or condensation reactions. For this compound, introducing the 2-methoxyethoxy group likely requires alkoxylation of a precursor (e.g., 3-hydroxypropanamide derivatives) using methoxyethoxy reagents under anhydrous conditions. Reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., NaH or K₂CO₃) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is advised .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Key characterization tools include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyethoxy group (δ ~3.3–3.7 ppm for OCH₂CH₂O and δ ~3.2 ppm for OCH₃) and amide protons (δ ~6.5–8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z calculated for C₇H₁₄N₂O₃: 174.23).

- Elemental Analysis : To validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

- Methodology : Similar compounds (e.g., 2-Amino-3-(indol-4-yl)propanamide) exhibit activity as enzyme modulators or receptor ligands. The methoxyethoxy group may enhance solubility and bioavailability, suggesting potential targets like:

- GPCRs : Serotonin or dopamine receptors due to the amine moiety.

- Hydrolases : Peptidases or esterases due to the amide bond.

In vitro assays (e.g., fluorescence polarization or SPR) are recommended for target validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific enzyme inhibition?

- Methodology :

- Modify Substituents : Replace the methoxyethoxy group with bulkier ethers (e.g., 2-ethoxyethoxy) to assess steric effects on binding affinity.

- Isosteric Replacements : Substitute the amide with a sulfonamide or urea group to evaluate electronic effects.

- Assay Design : Use kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) to quantify inhibition potency. SAR data should be analyzed with multivariate regression models .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

- Methodology :

- Controlled Replicates : Perform solubility tests (e.g., shake-flask method) in triplicate across pH 4–10 buffers.

- Degradation Analysis : Use HPLC-UV/MS to identify degradation products under stress conditions (e.g., 40°C, 75% RH).

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .

Q. How can metabolomics approaches identify endogenous interactions of this compound in complex biological matrices?

- Methodology :

- Untargeted Metabolomics : Use LC-HRMS to profile metabolites in cell lysates or plasma after compound exposure.

- Pathway Analysis : Tools like MetaboAnalyst or KEGG to map perturbed pathways (e.g., amino acid metabolism).

- Isotope Labeling : ¹³C-labeled compound to track metabolic fate and adduct formation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density around the amide and methoxyethoxy groups.

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., thiols or amines) via stopped-flow spectroscopy.

- Intermediate Trapping : Use LC-MS to identify transient species (e.g., tetrahedral intermediates during hydrolysis) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.